3-Hydroxycotinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

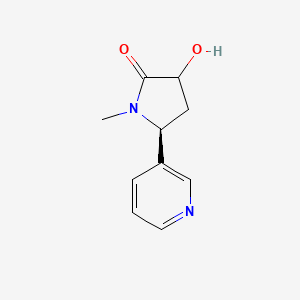

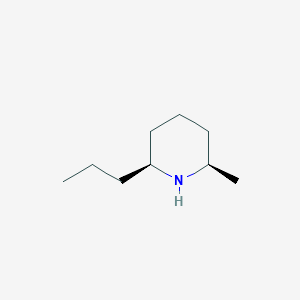

Hydroxycotinine belongs to the class of organic compounds known as pyrrolidinylpyridines. Pyrrolidinylpyridines are compounds containing a pyrrolidinylpyridine ring system, which consists of a pyrrolidine ring linked to a pyridine ring. Hydroxycotinine is soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxycotinine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, saliva, and blood. Within the cell, hydroxycotinine is primarily located in the cytoplasm. Hydroxycotinine can be biosynthesized from cotinine through its interaction with the enzyme cytochrome P450 2A6. In humans, hydroxycotinine is involved in the nicotine action pathway and the nicotine metabolism pathway.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

- 3-Hydroxycotinine (3-HC) is a major metabolite of nicotine, and its study offers insights into the metabolism of nicotine in humans. The total plasma clearance of 3-HC involves significant renal excretion of the unchanged drug, with a portion excreted as 3-HC-Glucuronide (Benowitz & Jacob, 2001).

Synthesis and Chemical Analysis

- The synthesis of 3-HC from cotinine, using methods like dibenzyl peroxydicarbonate followed by base-catalyzed hydrolysis, is crucial for research and analysis of nicotine metabolism (Desai & Amin, 1990).

Role in Nicotine Addiction and Withdrawal

- The rate of nicotine metabolism, indicated by the levels of metabolites like 3-HC, may influence nicotine addiction and withdrawal symptoms. This aspect is particularly significant in understanding adolescent smoking behaviors (Rubinstein et al., 2008).

Biomarkers in Smoking and Exposure Assessment

- 3-HC, along with cotinine, serves as a biomarker to assess cigarette smoking and tobacco smoke exposure. Its levels can be determined through high-performance liquid chromatography with spectrometry detection (Kedziora et al., 2007).

Influence on Smoking Cessation Treatments

- The efficacy of smoking cessation treatments, like transdermal nicotine, may be predicted by the nicotine metabolite ratio involving 3-HC. This ratio helps in understanding individual differences in nicotine metabolism, which can influence treatment outcomes (Lerman et al., 2006).

Pharmacogenetic Insights

- Genetic and environmental influences on the ratio of 3-HC to cotinine in plasma and urine offer valuable pharmacogenetic insights, especially in determining variations in CYP2A6 activity, which is critical for nicotine metabolism (Swan et al., 2009).

Novel Detection Methods

- Advanced detection methods like surface-enhanced Raman spectroscopy coupled with thin-layer chromatography have been developed for quantifying biomarkers like cotinine and 3-HC in human urine samples. These methods facilitate more accurate assessments of tobacco exposure (Huang et al., 2013).

Propiedades

Número CAS |

205246-48-6 |

|---|---|

Nombre del producto |

3-Hydroxycotinine |

Fórmula molecular |

C10H12N2O2 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

(5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9?/m0/s1 |

Clave InChI |

XOKCJXZZNAUIQN-IENPIDJESA-N |

SMILES isomérico |

CN1[C@@H](CC(C1=O)O)C2=CN=CC=C2 |

SMILES |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

SMILES canónico |

CN1C(CC(C1=O)O)C2=CN=CC=C2 |

Otros números CAS |

34834-67-8 |

Descripción física |

Solid |

Sinónimos |

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone 3'-hydroxycotinine 3-hydroxycotinine hydroxycotinine trans-3'-hydroxycotinine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)

![(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1251088.png)

![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)

![(1S,3aS,4S,5R,7aR)-3,5,7-triethyl-1,4-dimethyl-5-[(E)-2-phenylethenyl]-3a,7a-dihydro-1H-indene-4-carboxylic acid](/img/structure/B1251100.png)

![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)